5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMQ is a synthetic compound that belongs to the class of quinolinone derivatives. It has been found to exhibit various biological activities and has been studied extensively for its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been suggested that 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone exerts its biological activities by modulating various signaling pathways in cells. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It is also stable and can be stored for long periods of time. However, 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has some limitations as well. It is a relatively new compound and its biological activities and mechanisms of action are not fully understood. In addition, 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone analogs with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the potential use of 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to fully understand the mechanisms of action of 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone and its potential applications in various fields.
Conclusion:
In conclusion, 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It has been found to exhibit various biological activities and has been studied extensively for its potential therapeutic uses. 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages as a research tool, but also has some limitations. There are several future directions for research on 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, and further studies are needed to fully understand its mechanisms of action and potential applications.
Scientific Research Applications
5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in various fields such as medicine, chemistry, and material science. In medicine, 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce cell death. In addition, 5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-12-6-4-11(5-7-12)14-10-17(20)19-15-8-13(22-2)9-16(23-3)18(14)15/h4-9,14H,10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZMIMSIICEYHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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